molecular formula C14H13ClFNO B3033386 4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol CAS No. 1019487-66-1

4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol

Cat. No.: B3033386
CAS No.: 1019487-66-1
M. Wt: 265.71 g/mol
InChI Key: AVQUINGKGBIWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol is a halogenated phenolic compound featuring a chloro substituent at the 4-position and a 2-fluorobenzyl-aminomethyl group at the 2-position of the phenol ring. Its structure combines aromatic and amine functionalities, making it a candidate for studying interactions with biological targets, particularly due to the electron-withdrawing effects of the fluorine and chlorine atoms.

Properties

IUPAC Name

4-chloro-2-[[(2-fluorophenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,17-18H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQUINGKGBIWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-2-Hydroxybenzaldehyde

The aldehyde precursor is synthesized via nitration and subsequent reduction of 4-chlorophenol, as detailed in anticancer compound syntheses. Key parameters include:

Parameter Optimal Condition Yield (%) Purity (%)
Nitrating Agent HNO₃/H₂SO₄ (1:2 v/v) 82 98.5
Reduction Agent Sn/HCl 78 97.2
Recrystallization Solvent Methanol 99.1

This method produces 4-chloro-2-hydroxybenzaldehyde with consistent quality, critical for downstream reactions.

Reductive Amination with 2-Fluorobenzylamine

The condensation and reduction steps are typically performed in a one-pot procedure:

  • Schiff Base Formation :

    • Solvent: Ethanol/glacial acetic acid (4:1 v/v)
    • Temperature: 25–30°C
    • Time: 2–3 hours
    • Reaction progress monitored by TLC (Rf = 0.6 in ethyl acetate/hexane 1:3)
  • Reduction :

    • Reducing Agent: Sodium borohydride (NaBH₄)
    • Stoichiometry: 1.2 equivalents relative to aldehyde
    • Temperature: 0–5°C (gradual warming to room temperature)
    • Time: 12 hours

This protocol achieves an 83% isolated yield, with purity >98% after recrystallization from ethyl acetate.

Stepwise Synthesis and Intermediate Characterization

Alternative approaches isolate the Schiff base intermediate before reduction, enabling precise control over reaction parameters:

Intermediate Synthesis: (E)-4-Chloro-2-[(2-Fluorobenzylimino)methyl]phenol

Formed under Dean-Stark conditions to remove water:

Condition Value
Catalyst p-Toluenesulfonic acid
Solvent Toluene
Temperature 110°C
Time 6 hours

Characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, CH=N), 7.45–7.20 (m, 4H, Ar-H), 6.90 (d, J = 8.4 Hz, 1H), 6.75 (s, 1H), 4.85 (s, 2H, CH₂)
  • IR (KBr): 1620 cm⁻¹ (C=N stretch)

Catalytic Hydrogenation as Reduction Alternative

While NaBH₄ is standard, hydrogenation offers scalability:

Parameter Pd/C (5%) Raney Nickel
Pressure (psi) 50 200
Solvent Methanol Ethanol
Time (h) 8 12
Yield (%) 88 75

Pd/C demonstrates superior efficiency but requires rigorous catalyst filtration to prevent product contamination.

Reaction Optimization and Yield Enhancement

Solvent Screening for Reductive Amination

Comparative analysis of solvent systems:

Solvent System Dielectric Constant (ε) Yield (%) Purity (%)
Ethanol/AcOH (4:1) 24.3 83 98.5
THF/H₂O (3:1) 7.5 68 95.2
DCM/MeOH (2:1) 8.9 72 96.8

Ethanol/acetic acid mixtures maintain Schiff base stability while facilitating borohydride solubility.

Temperature-Controlled Reduction

A staged temperature protocol improves product quality:

  • Initial reduction at 0°C for 2 hours
  • Gradual warming to 25°C over 4 hours
  • Final stirring at 40°C for 6 hours

This approach minimizes side reactions, increasing yield to 85%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Accelerates reaction kinetics significantly:

Parameter Conventional Microwave (300 W)
Time 12 h 45 min
Yield 83% 79%
Energy Consumption 2.4 kWh 0.225 kWh

While faster, microwave methods show slight yield reduction due to thermal decomposition risks.

Solid-Phase Synthesis for Combinatorial Libraries

Adapted from patent EP0818431A1, this method enables parallel synthesis:

  • Wang resin functionalized with aldehyde groups
  • Coupling with 2-fluorobenzylamine (24 h, DMF)
  • Reduction with NaBH₄ in THF
  • Cleavage with TFA/DCM (1:99 v/v)

Provides 70–75% yield per step, suitable for high-throughput screening applications.

Industrial-Scale Production Considerations

Cost Analysis of Reducing Agents

Agent Cost ($/kg) Equivalents Needed Waste Generated
NaBH₄ 120 1.2 B(OH)₃
NaBH(OAc)₃ 450 1.0 Acetic acid
H₂ (Pd/C) 15 None

Catalytic hydrogenation becomes economically viable above 100 kg batches.

Purification Protocols

Crystallization Optimization:

  • Solvent: Ethyl acetate/hexane (1:4 v/v)
  • Cooling Rate: 0.5°C/min from 60°C to 4°C
  • Seed Crystal Addition: 0.1% w/w at 45°C

Achieves 99.2% purity with 91% recovery.

Analytical Characterization Standards

HPLC Method Validation

Parameter Value
Column C18 (250 × 4.6 mm, 5 µm)
Mobile Phase ACN/0.1% H₃PO₄ (55:45)
Flow Rate 1.0 mL/min
Retention Time 6.8 ± 0.2 min
LOD 0.15 µg/mL
LOQ 0.5 µg/mL

Validated per ICH Q2(R1) guidelines for quality control.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor technology enhances heat/mass transfer:

  • Residence Time: 12 minutes
  • Productivity: 2.8 kg/day (per reactor)
  • Space-Time Yield: 0.45 g/(L·min)

Demonstrates potential for on-demand synthesis in GMP facilities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives of the original compound .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in cancer treatment, anti-inflammatory properties, and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate various signaling pathways, including those involved in inflammation and cell proliferation. It can inhibit the activity of certain enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Methyl 4-Chloro-2-(2-Chloroacetamido)benzoate ()
  • Structure: Differs by having a chloroacetamido group and a methyl ester instead of the fluorobenzyl-aminomethyl-phenol backbone.
  • Synthesis : Derived from anthranilic acid derivatives via adapted protocols, highlighting the role of chloroacetamide in stabilizing intermediates .
4-Chloro-2-{[(3-Chlorophenyl)amino]carbonyl}phenyl Carbamates ()
  • Structure : Carbamate derivatives with chlorophenyl or dichlorophenyl groups.
  • Key Findings: Lipophilicity (log k) ranged from 2.1–3.8 for analogs with varying alkyl chains, measured via HPLC . The 3,4-dichlorophenyl substituent increased log k by ~0.5 units compared to monochloro analogs, suggesting fluorine in the target compound may reduce lipophilicity due to its lower atomic radius and electronegativity .
4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol ()
  • Structure: Contains a methyl and chloro-substituted imine group instead of the fluorobenzyl-aminomethyl moiety.
  • Geometry: Dihedral angle of 39.84° between aromatic rings, indicating reduced planarity compared to methoxy-substituted analogs.

Physicochemical Properties

Lipophilicity and Solubility
Compound log k (HPLC) Molecular Weight Key Substituents
Target Compound Not reported ~279.7 2-fluorobenzyl, 4-chloro
4-Chloro-2-(3,4-dichlorophenyl)carbamate 3.8 ~400.1 3,4-dichlorophenyl, carbamate
Methyl 4-chloro-2-(chloroacetamido)benzoate Not reported ~262.1 Chloroacetamido, methyl ester
  • The fluorobenzyl group likely lowers log k compared to dichlorophenyl analogs, favoring improved aqueous solubility .
Acidity (pKa)
  • Target Compound: Predicted pKa ~9.5–10.5 (phenol group).
  • [4-Chloro-2-(4-morpholinyl)phenyl]boronic Acid (): pKa 8.86 (boronic acid), highlighting how electron-withdrawing groups (e.g., fluorine) may slightly lower phenolic pKa compared to non-halogenated analogs .

Biological Activity

4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial and anticancer agent. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and applications in research.

Chemical Structure and Properties

The compound features a chloro group and an amino group attached to a phenolic structure, which contributes to its biological activity. The presence of the fluorobenzyl moiety enhances its interaction with biological targets.

Research indicates that this compound can bind to specific enzymes and proteins, altering their activity. This binding can modulate various biological pathways, making it a candidate for pharmacological investigation. Its unique structural features may enhance binding affinity to target proteins, potentially leading to therapeutic applications.

Anticancer Properties

The compound has been evaluated for its anticancer properties against several cancer cell lines. A study following the National Cancer Institute (NCI) protocol found that it exhibited significant anticancer activity against various cell lines:

Cell Line PGI Value Concentration (µM)
SNB-1965.1210
NCI-H46055.6110
SNB-7554.6810

The results suggest that the compound's functional groups confer distinct chemical reactivity and biological activity, making it valuable for specialized research applications in proteomics and medicinal chemistry.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown notable antibacterial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli3.12 - 12.5 µg/mL

These findings indicate its potential as an antimicrobial agent .

Case Studies

Recent studies have explored the compound's interactions with biological targets:

  • Enzyme Inhibition : Research has demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, enhancing its therapeutic efficacy.
  • Protein Interaction Studies : The binding interactions within active sites of target proteins have been characterized, revealing insights into its mechanism of action.

Synthesis and Yield

The synthesis of this compound typically involves multi-step processes with varying yields. Reported yields can reach up to 92%, indicating a highly efficient synthesis process.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.